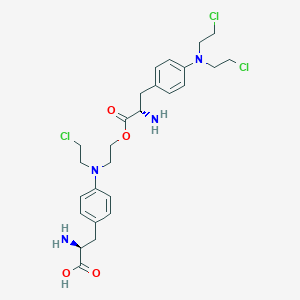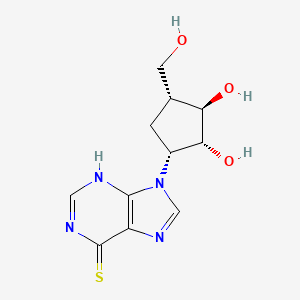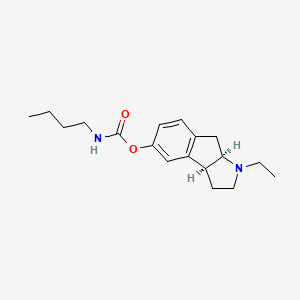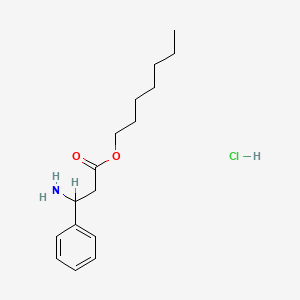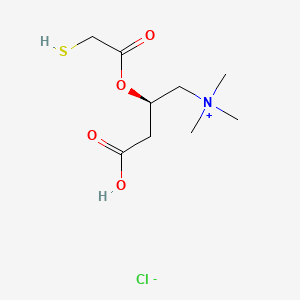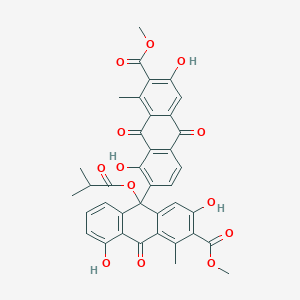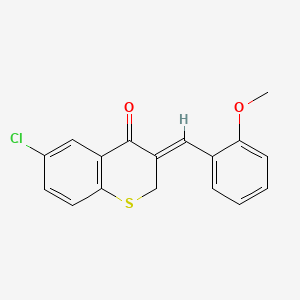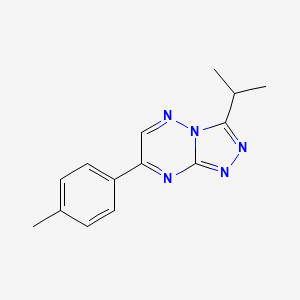
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(1-methylethyl)-7-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(1-methylethyl)-7-(4-methylphenyl)- is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is part of the triazine family, which is known for its diverse chemical reactivity and utility in different industrial and pharmaceutical applications.
Méthodes De Préparation
The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(1-methylethyl)-7-(4-methylphenyl)- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazine core, followed by the introduction of the isopropyl and methylphenyl groups through various substitution reactions. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and aromatic compounds. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(1-methylethyl)-7-(4-methylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases, and solvents like dioxane and methanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(1-methylethyl)-7-(4-methylphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(1-methylethyl)-7-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-(1-methylethyl)-7-(4-methylphenyl)- can be compared with other similar compounds in the triazine family, such as:
1,2,4-Triazine: A simpler triazine compound with different reactivity and applications.
1,3,5-Triazine: Another triazine isomer with distinct chemical properties and uses.
Triazolo(4,3-b)triazine derivatives: Various derivatives with different substituents that influence their chemical behavior and applications.
Propriétés
Numéro CAS |
86870-02-2 |
|---|---|
Formule moléculaire |
C14H15N5 |
Poids moléculaire |
253.30 g/mol |
Nom IUPAC |
7-(4-methylphenyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C14H15N5/c1-9(2)13-17-18-14-16-12(8-15-19(13)14)11-6-4-10(3)5-7-11/h4-9H,1-3H3 |
Clé InChI |
QUEAKLMNIRRNQN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC3=NN=C(N3N=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



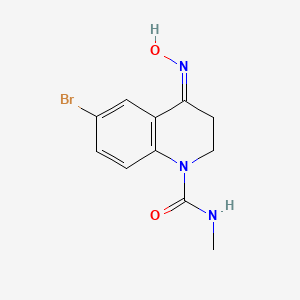
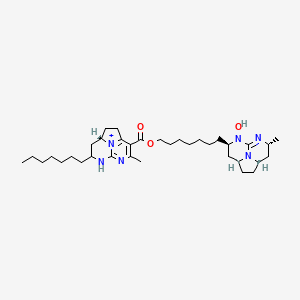

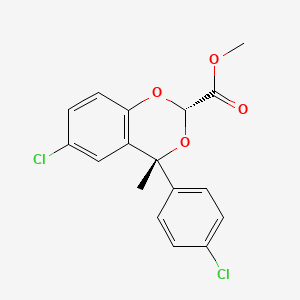
![(1R,8R,11S,14R,21R,24S)-8-benzyl-11,24-bis[(1S)-1-hydroxyethyl]-21-(2-methylpropyl)-6,19,28,29-tetrathia-2,9,12,15,22,25,31,32-octazatetracyclo[12.12.4.14,7.117,20]dotriaconta-4,7(32),17,20(31)-tetraene-3,10,13,16,23,26-hexone](/img/structure/B12758746.png)
